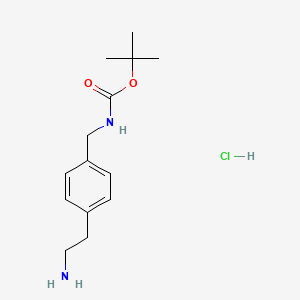

4-Boc-aminomethylphenethylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Boc-aminomethylphenethylamine hydrochloride (4-Boc-AMPEA HCl) is a synthetic compound derived from a phenethylamine core structure. It is a chiral compound, meaning it has two distinct forms that are mirror images of each other. It is a popular research chemical used in scientific research, particularly in the areas of neuroscience, pharmacology, and biochemistry. The purpose of

科学的研究の応用

Emulsifying Properties in Food Systems

The application of N- tert-butoxycarbonyl (BOC) amino acid ester hydrochlorides, related to 4-Boc-aminomethylphenethylamine hydrochloride, was studied in the context of improving the emulsifying properties in food systems. Researchers found that phytosteryl amino acid ester hydrochlorides exhibit higher emulsifying properties than phytosterols, which suggests potential for broad application in food industries (Jia et al., 2019).

Peptide Coupling Reactions

The enhancement of peptide coupling reactions using 4-dimethylaminopyridine, which is related to the chemical structure of 4-Boc-aminomethylphenethylamine hydrochloride, was observed. This compound was useful in facilitating near quantitative couplings in synthesis involving sterically hindered amino acid residues, proving essential in peptide synthesis (Wang et al., 2009).

Synthesis of Peptide Nucleic Acid Monomers

An improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt, closely related to 4-Boc-aminomethylphenethylamine hydrochloride, was reported. This compound is integral for the synthesis of peptide nucleic acid monomers, highlighting its importance in the field of nucleic acid research (Viirre & Hudson, 2003).

N-Boc Protection of Amino Groups

The use of di- tert-butoxycarbonyl dicarbonate and guanidine hydrochloride for the chemoselective N-Boc protection of amino groups in various compounds was developed. This method is efficient for protecting amino acids and peptides, crucial in peptide synthesis and modification (Jahani et al., 2011).

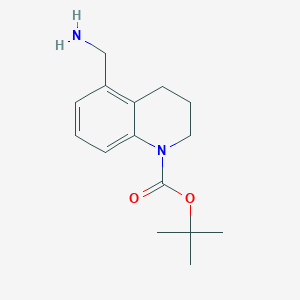

Solid-phase Synthesis of Tetrahydroisoquinoline Derivatives

In a study, BOC-protected amino acids were used to prepare compounds containing the tetrahydroisoquinoline ring system. This methodology is significant in the synthesis of complex organic compounds and potential pharmaceuticals (Bunin et al., 2004).

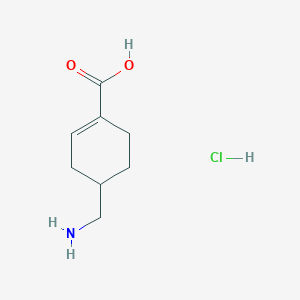

Development of Novel Amino Acids for Pseudopeptide Synthesis

4-Amino-3-(aminomethyl)benzoic acid, structurally related to 4-Boc-aminomethylphenethylamine hydrochloride, was synthesized and found promising as a building block for peptidomimetics and combinatorial chemistry. This showcases the potential of similar compounds in the development of novel peptides and peptide-based drugs (Pascal et al., 2000).

将来の方向性

特性

IUPAC Name |

tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKWTFCYGHWRGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride | |

CAS RN |

1303968-16-2 |

Source

|

| Record name | Carbamic acid, N-[[4-(2-aminoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)